3-Methyl-1lambda(5)-pyridine-1,2-diamine
Description
Properties
CAS No. |
4931-38-8 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-imino-3-methylpyridin-1-amine |
InChI |
InChI=1S/C6H9N3/c1-5-3-2-4-9(8)6(5)7/h2-4,7H,8H2,1H3 |
InChI Key |
BVNYEAFGAUOZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda(5)-pyridine-1,2-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-methylpyridine with ammonia or amines under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions.
Industrial Production Methods
Industrial production of 3-Methyl-1lambda(5)-pyridine-1,2-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1lambda(5)-pyridine-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1lambda(5)-pyridine-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1lambda(5)-pyridine-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of 3-Methyl-1λ⁵-pyridine-1,2-diamine can be contextualized by comparing it to analogous heterocyclic compounds. Below is a detailed analysis supported by experimental data and reaction outcomes.
Structural and Electronic Features
| Compound Name | Substituents | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 3-Methyl-1λ⁵-pyridine-1,2-diamine | Methyl (C3), NH₂ (N1, N2) | Hypervalent N, amines | Electron-donating (methyl), mixed |
| 2-Methyl-5-nitropyridine (1c) | Methyl (C2), NO₂ (C5) | Nitro, methyl | Strong electron-withdrawing (NO₂) |
| Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) | Methyl (C5), ester groups | Tricyclic, ester moieties | Electron-withdrawing (esters) |
Notes:
- The methyl group in 3-Methyl-1λ⁵-pyridine-1,2-diamine provides steric bulk but minimal electronic perturbation compared to nitro or ester groups in analogs.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-1λ⁵-pyridine-1,2-diamine, and how can reaction conditions be optimized?
To synthesize 3-Methyl-1λ⁵-pyridine-1,2-diamine, methodologies analogous to substituted diamine syntheses can be adapted. For example, alkylation of pyridine derivatives with methyl halides under basic conditions (e.g., ethanol/pyridine solvent systems) is a plausible route . Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalyst choice : Base catalysts like K₂CO₃ or DBU can improve yields.
- Reaction time optimization : Stirring for 6–12 hours under reflux is typical, but monitoring via TLC or HPLC is critical .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended to isolate the product from unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-Methyl-1λ⁵-pyridine-1,2-diamine?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the methyl substitution pattern and amine proton environments. Substituent effects on chemical shifts should be compared to analogous pyridine-diamine derivatives (e.g., 5-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. Cambridge Structural Database (CSD) codes (e.g., CCDC2175520–2175532) provide reference data for ligand geometry .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .
Q. How should 3-Methyl-1λ⁵-pyridine-1,2-diamine be stored to prevent degradation?
Diamines are prone to oxidation and hydrolysis. Recommended protocols:
Q. What are common impurities in 3-Methyl-1λ⁵-pyridine-1,2-diamine synthesis, and how are they resolved?
Typical impurities include:
Q. What key spectroscopic features distinguish 3-Methyl-1λ⁵-pyridine-1,2-diamine from its isomers?
- UV-Vis spectra : Conjugation differences in the pyridine ring lead to distinct λmax values.
- IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) are diagnostic .
- ¹H NMR splitting patterns : Methyl group coupling with adjacent protons can resolve positional isomers .
Advanced Research Questions
Q. How do substituent effects on the pyridine ring influence the coordination chemistry of 3-Methyl-1λ⁵-pyridine-1,2-diamine?
The methyl group alters electron density and steric bulk, impacting metal-ligand interactions. For Pd(II) complexes, methyl substitution can:
- Modify binding constants : Electron-donating groups enhance σ-donor strength, as seen in Pd(II)-pyridine ligand studies .
- Affect crystal packing : SCXRD data (e.g., CCDC2175520) reveal substituent-dependent distortions in octahedral geometry .
- Influence catalytic activity : Test via cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate ligand structure with turnover frequency .
Q. What computational methods are suitable for modeling the electronic structure of 3-Methyl-1λ⁵-pyridine-1,2-diamine?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric equilibria and charge distribution.
- NBO analysis : Quantify hyperconjugation effects between the methyl group and pyridine ring .
- TD-DFT for UV-Vis predictions : Compare computed excitation energies with experimental spectra to validate models .
Q. How can researchers resolve contradictions in reported reactivity data for 3-Methyl-1λ⁵-pyridine-1,2-diamine?
- Reproducibility audits : Follow protocols in (A.14) to replicate literature procedures, noting deviations in solvent purity or catalyst batches .
- Controlled variable testing : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate discrepancies .
- Meta-analysis : Use databases like Reaxys or SciFinder to compare data across studies and identify outliers .
Q. What strategies improve the yield of 3-Methyl-1λ⁵-pyridine-1,2-diamine in multi-step syntheses?
- Protection/deprotection : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during methylation steps .
- Flow chemistry : Continuous reaction systems enhance mixing and heat transfer for exothermic steps.
- Catalyst screening : Test transition-metal catalysts (e.g., CuI) for C–N coupling steps .
Q. How does 3-Methyl-1λ⁵-pyridine-1,2-diamine compare to analogous cycloalkane-diamines in ligand design?
- Steric vs. electronic effects : Cyclopentane-diamines (e.g., trans-cyclopentane-1,2-diamine) exhibit greater ring strain but poorer solubility compared to pyridine derivatives .
- Biological activity : Pyridine-diamines show enhanced bioavailability in medicinal chemistry applications, as seen in phthalocyanine antitumor studies .
Q. Methodological Guidance :
- Experimental design : Align objectives with milestones (e.g., synthesis → characterization → application testing) and allocate tasks using ’s A.16 framework .
- Data validation : Cross-reference NMR and SCXRD data with CSD entries to ensure accuracy .
- Ethical practices : Cite primary sources rigorously and avoid unverified data from non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
